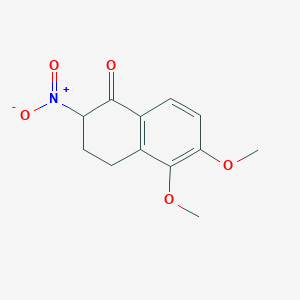
5,6-Dimethoxy-2-nitro-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-2-nitro-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of methoxy groups, a nitro group, and a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-nitro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group into a naphthalene derivative.
Methoxylation: Substitution of hydrogen atoms with methoxy groups.
Reduction: Partial reduction to form the dihydronaphthalenone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific details would depend on the industrial protocols and equipment used.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Quinones, naphthoquinones.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or other substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2-nitro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate biological pathways.
Redox Reactions: Participating in redox reactions that affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene: Lacks the nitro group.
2-Nitronaphthalene: Lacks the methoxy groups and dihydronaphthalenone core.
1,4-Dimethoxynaphthalene: Lacks the nitro group and dihydronaphthalenone core.
Uniqueness
5,6-Dimethoxy-2-nitro-3,4-dihydronaphthalen-1(2H)-one is unique due to the combination of methoxy, nitro, and dihydronaphthalenone functionalities, which confer distinct chemical and biological properties.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
CAS No. |
59515-97-8 |
|---|---|
Molecular Formula |
C12H13NO5 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
5,6-dimethoxy-2-nitro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H13NO5/c1-17-10-6-4-7-8(12(10)18-2)3-5-9(11(7)14)13(15)16/h4,6,9H,3,5H2,1-2H3 |
InChI Key |
KUNWPQPBPDULCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C(CC2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















